molecular formula C9H7ClN2O2 B8391702 7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione

7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione

Cat. No.: B8391702
M. Wt: 210.62 g/mol
InChI Key: YJMKZEBSDVPXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-5-methyl-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)12-9(14)8(13)11-6/h2-3H,1H3,(H,11,13)(H,12,14)

InChI Key

YJMKZEBSDVPXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C(=O)N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

123 g (0.79 mol) of 2,3-diamino-5-chlorotoluene and 106.2 g (1.18 mol) of oxalic acid are heated at reflux for 5 hours in 800 ml of 4N hydrochloric acid. The reaction mixture is allowed to cool, and is diluted with water, filtered off on a suction filter and washed with water. The product is then stirred in hot ethanol, filtered off on a suction filter and the suction filter material is dried in vacuo at 60°. The title compound is obtained as slightly grayish crystals of m.p.>250°.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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